molecular formula C17H28O2 B1595497 Caryophyllene acetate CAS No. 57082-24-3

Caryophyllene acetate

Cat. No.: B1595497
CAS No.: 57082-24-3
M. Wt: 264.4 g/mol
InChI Key: SJDDHMSVZMBJPH-UHFFFAOYSA-N
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Description

Caryophyllene acetate is a natural sesquiterpene ester found in various essential oils, including clove oil, and is known for its distinctive aroma. It is a derivative of caryophyllene, a bicyclic sesquiterpene, and is widely used in the fragrance and flavor industries due to its pleasant scent and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Caryophyllene acetate can be synthesized through the esterification of caryophyllene with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by extracting caryophyllene from natural sources, such as clove oil, and then subjecting it to esterification with acetic acid. The process involves distillation to purify the final product, ensuring high purity and quality for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Caryophyllene acetate undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions can convert this compound back to caryophyllene.

    Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Caryophyllene oxide.

    Reduction: Caryophyllene.

    Substitution: Various substituted caryophyllene derivatives.

Scientific Research Applications

Caryophyllene acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in pain management and anti-inflammatory treatments.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma and stability.

Mechanism of Action

Caryophyllene acetate exerts its effects primarily through its interaction with the endocannabinoid system. It acts as an agonist for the cannabinoid receptor type 2 (CB2 receptor), which is involved in regulating inflammation and pain. By binding to these receptors, this compound can modulate the release of inflammatory mediators and reduce pain perception.

Comparison with Similar Compounds

    Caryophyllene: The parent compound of caryophyllene acetate, known for its anti-inflammatory and analgesic properties.

    Caryophyllene oxide:

    Humulene: Another sesquiterpene with a similar structure but different biological activities.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties and potential applications compared to its parent compound, caryophyllene. Its ability to act on the CB2 receptor without causing psychoactive effects makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

[(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-12(18)19-17-8-5-7-16(4,11-17)9-6-13-14(17)10-15(13,2)3/h13-14H,5-11H2,1-4H3/t13-,14+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDHMSVZMBJPH-YQFWSFKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CCCC(C1)(CCC3C2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]12CCC[C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052233
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57082-24-3
Record name Caryophyllene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57082-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Caryophyllene alcohol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057082243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, 1-acetate, (1R,2S,5R,8S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.033
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Record name .BETA.-CARYOPHYLLENE ALCOHOL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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